Xylitol

Description

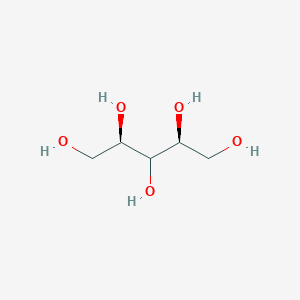

Structure

3D Structure

Propriétés

IUPAC Name |

(2S,4R)-pentane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBKCHPVOIAQTA-NGQZWQHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C([C@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O5 | |

| Record name | XYLITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | xylitol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Xylitol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601032335 | |

| Record name | Adonitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA, White, crystalline powder, practically odourless., Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid; Metastable form is hygroscopic; [Merck Index] White Solid; Practically odorless; [JECFA] White odorless crystals or powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Xylitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | XYLITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Adonitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17110 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Xylitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18711 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

215-217, 216 °C | |

| Record name | Xylitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Xylitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in water, sparingly soluble in ethanol, Very soluble in water, pyridene, ethanol | |

| Record name | XYLITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Xylitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00247 [mmHg] | |

| Record name | Xylitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18711 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Monoclinic crystals from alcohol | |

CAS No. |

87-99-0, 488-81-3 | |

| Record name | Xylitol [INN:BAN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adonitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ribitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14704 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ribitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xylitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adonitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xylitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ribitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Xylitol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VCQ006KQ1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADONITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/353ZQ9TVDA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Xylitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

92-96, 92 to 96 °C, 93.5 °C, Colorless, monoclinic, lath-shaped crystals from anhydrous methanol; hygroscopic; mp: 61-61.5 °C /Metastable form/ | |

| Record name | Xylitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | XYLITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Xylitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Chemical Synthesis of Xylitol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the historical discovery and the prevalent chemical synthesis methodologies for xylitol, a five-carbon sugar alcohol with significant applications in the pharmaceutical and food industries. The document details the core chemical processes, presents quantitative data for comparative analysis, and includes detailed experimental protocols and process visualizations.

Discovery and Historical Context

This compound, a naturally occurring sugar alcohol, was first identified in 1891.[1][2][3] The discovery is credited independently to German and French chemists. In Germany, Emil Fischer and his assistant Rudolf Stahel isolated a new compound from beech wood chips in September 1890, which they named "Xylit" from the Greek word for wood, "xylon".[4][5] Concurrently, the French chemist M. G. Bertrand successfully isolated this compound in syrup form by processing wheat and oat straw.[4][5]

For several decades following its discovery, this compound remained a subject of limited academic interest.[5] It wasn't until the sugar shortages of World War II that interest in this compound as a sugar substitute intensified, particularly in Finland, where methods for its industrial production from birch trees were developed.[3][4][6] Its non-cariogenic properties and suitability for diabetic consumption fueled further research and commercialization in the 1960s and 1970s.[3][7]

Physicochemical Properties of this compound

This compound is a white, crystalline solid with a sweetness comparable to sucrose (B13894) but with 40% fewer calories (2.4 kcal/g vs. 4.0 kcal/g for sucrose).[1][4] It is highly soluble in water and produces a notable cooling sensation in the mouth upon dissolution due to its negative heat of solution.[8][9]

| Property | Value | References |

| Molecular Formula | C5H12O5 | [1][10][11] |

| Molecular Weight | 152.15 g/mol | [12] |

| Melting Point | 92-96 °C | [11] |

| Boiling Point | 345.39 °C | [11] |

| Density | 1.52 g/cm³ | [11] |

| Solubility in Water | ~200 g/100 ml at 25 °C | [11] |

| Glycemic Index (GI) | 7 | [4][11] |

| Caloric Value | 2.4 kcal/g | [1][4] |

Chemical Synthesis of this compound

The industrial production of this compound is predominantly a chemical process involving the catalytic hydrogenation of D-xylose.[1][2] This method is favored for its high yields and efficiency, converting approximately 50-60% of the initial xylan (B1165943) in the biomass into this compound.[2][13]

The overall process can be segmented into two primary stages:

-

Hydrolysis of Lignocellulosic Biomass: Extraction of xylan and its hydrolysis to D-xylose.

-

Catalytic Hydrogenation: Conversion of D-xylose to this compound.

-

Raw Material Preparation: Lignocellulosic biomass, such as birch wood chips or corn cobs, is mechanically processed to reduce particle size.[4]

-

Xylan Extraction & Hydrolysis: The processed biomass undergoes acid hydrolysis to break down the hemicellulose (xylan) into its constituent monosaccharides, primarily D-xylose.[1][2]

-

Neutralization and Filtration: The resulting hydrolysate is neutralized (e.g., with calcium carbonate, CaCO₃) to precipitate the acid as a salt (e.g., calcium sulfate, CaSO₄).[14] The solid residue (lignin and cellulose) and precipitated salts are removed by filtration.[15]

-

Xylose Purification: The clarified hydrolysate, containing D-xylose and other sugars, undergoes further purification steps, such as chromatography and filtration, to achieve a high-purity D-xylose solution suitable for hydrogenation.[2][13]

-

Reaction Setup: The purified D-xylose solution is transferred to a high-pressure reactor.

-

Catalyst Addition: A metal catalyst is added to the solution. Raney nickel is the traditional catalyst, though others like ruthenium (Ru) on a carbon support are also highly effective.[1][2][16]

-

Hydrogenation Reaction:

-

Reactants: D-xylose and high-pressure hydrogen gas (H₂).

-

Conditions: The reaction is conducted at elevated temperatures and pressures.[10]

-

Mechanism: The catalyst facilitates the addition of hydrogen atoms across the aldehyde group (C=O) of D-xylose, reducing it to a primary alcohol group (-CH₂OH), thereby forming this compound.[17]

-

-

Catalyst Removal: Post-reaction, the solid catalyst is removed from the crude this compound solution by filtration.[17]

-

This compound Purification and Crystallization: The crude solution is purified using techniques like ion-exchange resins and activated carbon to remove residual impurities.[19][20] The purified solution is then concentrated by evaporation, and pure this compound is obtained through crystallization.[1][17]

| Parameter | Chemical Synthesis | Biotechnological Synthesis |

| Primary Substrate | Purified D-Xylose | D-Xylose (in hydrolysates) |

| Process | Catalytic Hydrogenation | Microbial Fermentation |

| Catalyst/Agent | Raney Nickel, Ruthenium | Yeasts (e.g., Candida sp.), Bacteria |

| Temperature | High (80-160 °C) | Low (e.g., 28-37 °C) |

| Pressure | High (20-50 bar) | Atmospheric |

| Yield | High (e.g., >90% conversion of xylose) | Variable, typically lower than chemical |

| Byproducts | Minimal, some other polyols | Various metabolic byproducts |

| Energy Requirement | High | Low |

| Purification | Extensive purification of xylose required pre-reaction | Complex downstream purification from broth |

Biotechnological Production: An Alternative Route

While chemical synthesis is the dominant industrial method, biotechnological production of this compound via microbial fermentation is a significant area of research.[1][2] This process utilizes microorganisms, primarily yeasts like Candida species, that can convert D-xylose into this compound as a metabolic intermediate.[1][2]

The core of this process is the enzymatic reduction of D-xylose to this compound, catalyzed by the enzyme xylose reductase (XR), which often uses NADPH as a cofactor.[2][17]

The biotechnological route offers advantages such as milder reaction conditions (lower temperature and pressure) and the ability to use less purified hemicellulosic hydrolysates.[2][10] However, it often faces challenges including lower yields, risks of contamination, and complex downstream purification to separate this compound from the fermentation broth.[17]

Process Workflows: A Comparative Overview

The workflows for chemical and biotechnological production of this compound share initial steps but diverge significantly at the conversion stage.

Conclusion

The journey of this compound from its discovery in wood chips to its large-scale industrial production is a testament to advancements in chemical engineering and biotechnology. The chemical synthesis route, centered on the catalytic hydrogenation of D-xylose, remains the industry standard due to its high efficiency and yield. This process, while energy-intensive, provides a reliable method for producing high-purity this compound for pharmaceutical and nutraceutical applications. Concurrently, biotechnological methods present a promising, more environmentally benign alternative, with ongoing research focused on improving microbial strain efficiency and optimizing fermentation and purification processes to make it economically competitive with established chemical methods. For professionals in drug development and research, understanding the nuances of both synthesis routes is crucial for sourcing, quality control, and innovation in this compound-based products.

References

- 1. Frontiers | this compound: Bioproduction and Applications-A Review [frontiersin.org]

- 2. Current trends in the production of this compound and paving the way for metabolic engineering in microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. The rocky road of this compound to its clinical application - ProQuest [proquest.com]

- 6. smilestore.co.nz [smilestore.co.nz]

- 7. grovehomerdentists.com [grovehomerdentists.com]

- 8. icechips.com [icechips.com]

- 9. This compound | 87-99-0 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound - Sciencemadness Wiki [sciencemadness.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Production of this compound from Biomass - Bioprocess Development [celignis.com]

- 18. Conversion of xylose into D-xylitol using catalytic transfer hydrogenation with formic acid as H-donor :: BioResources [bioresources.cnr.ncsu.edu]

- 19. repositorio.unesp.br [repositorio.unesp.br]

- 20. Recent advances in this compound production in biorefineries from lignocellulosic biomass: a review study | Revista Brasileira de Ciências Ambientais [rbciamb.com.br]

The Natural Abundance of Xylitol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylitol, a five-carbon sugar alcohol, is a naturally occurring compound found in a variety of plant materials. Its prevalence in nature, coupled with its unique metabolic and physiological properties, has garnered significant interest within the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plant-based sources, detailing its biosynthesis, quantitative distribution, and the analytical methodologies employed for its detection and quantification. This document is intended to serve as a resource for researchers and professionals involved in the exploration and utilization of natural this compound for drug development and other scientific applications.

Introduction

This compound is a polyol with a sweet taste comparable to sucrose (B13894) but with approximately 40% fewer calories. It is widely recognized for its dental health benefits, including the reduction of dental caries, and its low glycemic index, making it a suitable sugar substitute for individuals with diabetes. While commercially produced on a large scale through the chemical hydrogenation of D-xylose derived from hemicellulose-rich biomass such as birch bark and corn cobs, this compound is also a natural constituent of many fruits and vegetables.[1][2] Understanding the natural distribution of this compound in the plant kingdom is crucial for identifying potential new sources and for the quality control of food and pharmaceutical products.

Biosynthesis of this compound in Plants

In plants, as in other eukaryotic organisms, the biosynthesis of this compound is primarily a two-step process integrated within the pentose (B10789219) phosphate (B84403) pathway (PPP). The precursor for this compound is D-xylose. The pathway involves the following key enzymes and transformations:

-

D-Xylose Reduction: The initial step involves the reduction of D-xylose to this compound. This reaction is catalyzed by the enzyme xylose reductase (XR) , which utilizes NADPH or NADH as a coenzyme.[3][4]

-

This compound Oxidation: The newly synthesized this compound can then be oxidized to D-xylulose by the enzyme This compound dehydrogenase (XDH) , with NAD+ acting as the cofactor.[3][4] D-xylulose is subsequently phosphorylated to D-xylulose-5-phosphate, which then enters the pentose phosphate pathway.

The accumulation of this compound in plant tissues is influenced by the relative activities of XR and XDH and the availability of their respective cofactors.

Figure 1: Simplified diagram of the this compound biosynthesis pathway in plants.

Quantitative Occurrence of this compound in Plant Materials

This compound is found in a wide array of plant materials, with its concentration varying significantly between different species and even different parts of the same plant. The following tables summarize the quantitative data on this compound content found in various fruits and vegetables, reported in milligrams per 100 grams of dry solids.

| Fruit | Scientific Name | This compound Content (mg/100g dry solids) |

| Plum | Prunus domestica | 935[5] |

| Strawberry | Fragaria var. | 362[5] |

| Raspberry | Rubus idaeus | 268[5] |

| Bilberry | Hippophae rhamnoides | 213[5] |

| Banana | Musa sapientum | 21[5] |

| Vegetable/Fungus | Scientific Name | This compound Content (mg/100g dry solids) |

| Cauliflower | Brassica oleracea L. var. botrytis | 300[5] |

| Endive | Cichorium endivia | 256[5] |

| Aubergine (Eggplant) | Solanum melongena | 180[5] |

| Lettuce | Lactuca sativa | 131[5] |

| White Mushroom | Boletus edulis | 128[5] |

| Spinach | Spinacia oleracea | 107[5] |

| Pumpkin | Cucurbita pepo | 96.5[5] |

| Onion | Allium cepa | 89[5] |

| Carrot | Daucus carota | 86.5[5] |

Note: The conversion from dry weight to fresh weight can vary significantly based on the water content of the specific plant material. For instance, some studies have reported this compound content in fresh weight, such as in raspberries (approximately 400 μ g/1.0g )[6], strawberries (44 mg/100g), and onions (12.6 mg/100g).

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in plant materials requires robust and validated analytical methods. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

General Experimental Workflow

The general workflow for the analysis of this compound from plant materials involves sample preparation (including extraction and purification) followed by instrumental analysis.

Figure 2: General workflow for the quantification of this compound from plant materials.

Detailed Methodology: Extraction

-

Homogenization: A known weight of the fresh or freeze-dried plant material is homogenized in a suitable solvent. A common solvent for extracting polar compounds like this compound is an 80% ethanol (B145695) solution.[7]

-

Extraction: The homogenized sample is then subjected to extraction, often with the aid of ultrasonication or heating to enhance efficiency. The process is typically repeated multiple times to ensure complete extraction.

-

Purification/Cleanup: The crude extract is centrifuged or filtered to remove solid debris. For cleaner samples, a Solid Phase Extraction (SPE) step may be employed to remove interfering compounds such as pigments and other sugars.

Detailed Methodology: HPLC Analysis

High-Performance Liquid Chromatography is a widely used technique for the analysis of non-volatile compounds like this compound.

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

-

Instrumentation:

-

Column: Aminex HPX-87P or similar ion-exclusion columns are often used for sugar alcohol analysis.

-

Mobile Phase: Ultrapure water is a common mobile phase for these types of columns.

-

Detector: Since this compound lacks a UV chromophore, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is typically used.[8][9]

-

-

Exemplary Protocol (HPLC-RID):

-

Sample Preparation: The purified plant extract is filtered through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: Aminex HPX-87P (300 mm x 7.8 mm)

-

Mobile Phase: Degassed, deionized water

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 85 °C

-

Detector: Refractive Index Detector (RID)

-

Injection Volume: 20 µL

-

-

Quantification: this compound concentration is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of pure this compound.

-

Detailed Methodology: GC-MS Analysis

Gas Chromatography-Mass Spectrometry offers high sensitivity and specificity but requires derivatization to make the polar and non-volatile this compound amenable to gas-phase analysis.

-

Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated compounds are then ionized and detected by a mass spectrometer, which provides structural information.

-

Derivatization: A crucial step for this compound analysis by GC-MS is derivatization, which converts the polar hydroxyl groups into less polar, more volatile derivatives. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).[10]

-

Exemplary Protocol (GC-MS after Silylation):

-

Sample Preparation and Derivatization:

-

An aliquot of the dried purified extract is placed in a reaction vial.

-

The sample is completely dried under a stream of nitrogen.

-

A solution of BSTFA with 1% TMCS in pyridine (B92270) is added to the dried sample.

-

The vial is sealed and heated at 70°C for 30-60 minutes to complete the derivatization.

-

-

Chromatographic Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used, for example, starting at 100°C, holding for a few minutes, then ramping up to 300°C.

-

Injector Temperature: 250°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Scan Range: A mass range of m/z 50-600 is typically scanned.

-

-

Quantification: Quantification is achieved by selected ion monitoring (SIM) of characteristic fragment ions of the derivatized this compound and comparison to a standard curve of derivatized this compound standards.

-

Conclusion

This compound is a naturally occurring sugar alcohol present in a variety of plant materials, with fruits and vegetables being notable sources. Its biosynthesis in plants is a two-step enzymatic process linked to the pentose phosphate pathway. The accurate quantification of this compound in these natural matrices is essential for research and commercial applications and is reliably achieved through analytical techniques such as HPLC and GC-MS. The data and protocols presented in this guide provide a foundational resource for scientists and researchers in the fields of natural product chemistry, food science, and drug development, facilitating further exploration into the potential of plant-derived this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological and Pharmacological Potential of this compound: A Molecular Insight of Unique Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound Sugar Alcohol In Food & Nutrition - Knowde Periodical [periodical.knowde.com]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of this compound in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uhplcs.com [uhplcs.com]

- 9. gmi-inc.com [gmi-inc.com]

- 10. Simultaneous determination of rhamnose, this compound, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

Xylitol: A Comprehensive Technical Guide to its Physical Properties and Aqueous Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of xylitol and its solubility characteristics in aqueous solutions. The information is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, offering key data and methodologies for the accurate characterization of this widely used excipient and sugar substitute.

Core Physical Properties of this compound

This compound is a five-carbon sugar alcohol that exists as a white crystalline solid at room temperature.[1] Its physical characteristics are summarized in the table below, providing a baseline for its handling and application in various scientific and industrial settings.

| Property | Value | References |

| Chemical Formula | C₅H₁₂O₅ | [2] |

| Molecular Weight | 152.15 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 92 - 96 °C | [2] |

| Boiling Point | 216 °C | |

| Density | 1.52 g/cm³ | [2] |

Solubility of this compound in Aqueous Solutions

This compound exhibits high solubility in water, a critical property for its use in liquid formulations.[1] The solubility is significantly influenced by temperature, increasing as the temperature of the aqueous solution rises. A detailed summary of this compound's solubility in water at various temperatures is provided in the table below.

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 20 | 64.2 |

| 30 | 73.8 |

| 40 | 84.5 |

| 50 | 96.2 |

| 60 | 109.8 |

| 70 | 124.8 |

Data extrapolated from mole fraction solubility data.

The relationship between temperature and the aqueous solubility of this compound is visually represented in the following diagram:

Experimental Protocols

This section details the standard methodologies for determining the key physical properties and solubility of this compound.

Determination of Melting Point (Capillary Method)

The melting point of this compound can be determined using the capillary method, a widely accepted technique for crystalline solids.

Apparatus:

-

Melting point apparatus with a heating block and a calibrated thermometer or temperature sensor.

-

Glass capillary tubes (sealed at one end).

-

Mortar and pestle.

-

Spatula.

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Tube Filling: The open end of a capillary tube is tapped into the powdered this compound sample. The tube is then inverted and gently tapped on a hard surface to pack the powder into the sealed end. The packed sample height should be approximately 2-3 mm.

-

Measurement: The filled capillary tube is placed into the heating block of the melting point apparatus. The apparatus is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point of this compound.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the clear point) are recorded. The melting point is reported as this temperature range.

Determination of Density (Pycnometer Method)

The density of this compound powder can be accurately measured using a pycnometer, also known as a specific gravity bottle.

Apparatus:

-

Pycnometer (a glass flask with a fitted ground glass stopper containing a capillary tube).

-

Analytical balance.

-

A liquid in which this compound is insoluble (e.g., a non-polar solvent like toluene).

-

Spatula.

-

Thermometer.

Procedure:

-

Mass of Empty Pycnometer: The clean and dry pycnometer with its stopper is accurately weighed on an analytical balance (m₁).

-

Mass of Pycnometer with Sample: A known mass of this compound powder is added to the pycnometer, and it is weighed again (m₂). The mass of the this compound is m_this compound = m₂ - m₁.

-

Mass of Pycnometer, Sample, and Liquid: The pycnometer containing the this compound is filled with the non-polar solvent. The stopper is inserted, allowing excess liquid to escape through the capillary. The exterior of the pycnometer is carefully dried, and it is weighed (m₃).

-

Mass of Pycnometer with Liquid: The pycnometer is emptied, cleaned, dried, and then filled completely with the non-polar solvent and weighed (m₄). The mass of the liquid is m_liquid = m₄ - m₁.

-

Calculation: The density of the this compound is calculated using the following formula: Density of this compound = (m_this compound * Density of Liquid) / (m_liquid - (m₃ - m₂))

Determination of Aqueous Solubility (Gravimetric Method)

The solubility of this compound in water at a specific temperature can be determined using a gravimetric method, which relies on the evaporation of the solvent to isolate the solute.

Apparatus:

-

Constant temperature water bath or incubator.

-

Conical flasks with stoppers.

-

Analytical balance.

-

Filter paper and funnel.

-

Evaporating dish.

-

Drying oven.

-

Pipette.

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a conical flask. The flask is securely stoppered and placed in a constant temperature water bath set to the desired temperature. The mixture is agitated (e.g., using a magnetic stirrer) for a sufficient period to ensure equilibrium is reached and a saturated solution is formed.

-

Filtration: Once equilibrium is achieved, the solution is allowed to stand undisturbed at the constant temperature to allow any undissolved solid to settle. A portion of the supernatant is then carefully filtered to remove any undissolved this compound particles.

-

Sample Weighing: A known volume (e.g., 10 mL) of the clear, saturated filtrate is pipetted into a pre-weighed, dry evaporating dish. The dish and its contents are then accurately weighed.

-

Evaporation and Drying: The evaporating dish containing the this compound solution is placed in a drying oven at a temperature below the boiling point of water (e.g., 80-90 °C) until all the water has evaporated. The dish is then cooled in a desiccator and weighed. This process of drying, cooling, and weighing is repeated until a constant mass is obtained.

-

Calculation: The mass of the dissolved this compound is determined by subtracting the initial mass of the empty evaporating dish from the final constant mass of the dish with the dried residue. The solubility is then expressed as grams of this compound per 100 grams of water.

References

A Technical Guide to the Initial Metabolic Pathways of Xylitol in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylitol, a five-carbon sugar alcohol, has garnered significant interest in the food and pharmaceutical industries as a low-calorie sugar substitute with anticariogenic properties.[1] Microorganisms play a crucial role in the biotechnological production of this compound, primarily through the conversion of D-xylose.[2] Understanding the initial metabolic pathways of this compound in these microorganisms is paramount for optimizing production processes and for the development of novel antimicrobial strategies. This technical guide provides an in-depth overview of the core metabolic routes of this compound in both prokaryotic and eukaryotic microbes, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Core Metabolic Pathways of this compound

The initial metabolism of this compound in microorganisms diverges into two primary pathways, largely dependent on the domain of the organism.

Eukaryotic Pathway: The Two-Step Redox Process

In eukaryotes, particularly yeasts such as Candida and Saccharomyces species, the conversion of D-xylose to D-xylulose is an indirect, two-step process involving this compound as a key intermediate.[3]

-

D-Xylose Reduction: The first step is the reduction of D-xylose to this compound, catalyzed by the enzyme xylose reductase (XR) . This reaction is dependent on the cofactors NADH or NADPH.[3][4]

-

This compound Oxidation: The intracellular this compound is then oxidized to D-xylulose by the enzyme This compound dehydrogenase (XDH) , a reaction that preferentially utilizes NAD+.[5]

The resulting D-xylulose is subsequently phosphorylated to D-xylulose-5-phosphate by xylulokinase, which then enters the Pentose Phosphate (B84403) Pathway (PPP) , a central metabolic route for the synthesis of nucleotides and aromatic amino acids, and for the generation of reductive power in the form of NADPH.

dot

Caption: Eukaryotic D-xylose metabolism via a this compound intermediate.

Prokaryotic Pathway: Direct Isomerization

In contrast to eukaryotes, most prokaryotes, including bacteria like Escherichia coli, utilize a more direct route for D-xylose catabolism that does not typically involve this compound as an intermediate.[6]

-

Direct Isomerization: D-xylose is directly isomerized to D-xylulose by the enzyme xylose isomerase (XI) .[7][8]

Similar to the eukaryotic pathway, D-xylulose is then phosphorylated and enters the Pentose Phosphate Pathway. While this is the predominant pathway, some bacteria have been shown to evolve or be engineered to utilize pathways involving this compound.[6]

dot

Caption: Prokaryotic D-xylose metabolism through direct isomerization.

Quantitative Data on Key Enzymes and this compound Production

The efficiency of this compound production is highly dependent on the kinetic properties of the enzymes involved and the fermentation conditions. The following tables summarize key quantitative data from studies on various microorganisms.

| Microorganism | Enzyme | Substrate | K_m_ | V_max_ | Cofactor | Reference |

| Candida tropicalis | Xylose Reductase | D-Xylose | 81.78 mM | 178.57 µM/min | NADPH | [9] |

| Candida tropicalis | Xylose Reductase | NADPH | 7.29 µM | 12.5 µM/min | - | [9] |

| Candida tropicalis | Xylose Reductase | NADPH | 45.5 µM | - | - | [3] |

| Candida tropicalis | Xylose Reductase | NADH | 161.9 µM | - | - | [3] |

Table 1: Kinetic Parameters of Xylose Reductase.

| Microorganism | Initial Xylose (g/L) | This compound Produced (g/L) | Yield (g/g) | Productivity (g/L·h) | Fermentation Conditions | Reference |

| Candida guilliermondii FTI 20037 | 85 | - | 0.84 | - | 30°C, 300 rpm, 1.3 vvm aeration | [10] |

| Candida guilliermondii FTI 20037 | 82 | 52 | 0.65 | 0.54 | Optimized inoculum and xylose concentration | [11] |

| Candida guilliermondii | 70 | - | 0.78 | 0.58 | Non-supplemented hydrolysate | [12] |

| Candida guilliermondii | 30 | - | 0.86 | 0.2 | 2 g/L glucose supplementation | [13] |

| Candida tropicalis ASM III | - | - | 0.88 | - | - | [14] |

| Saccharomyces cerevisiae (recombinant) | - | 93.67 | - | 2.34 | Batch fermentation | [3] |

| Saccharomyces cerevisiae (engineered) | 71.0 | 83.4 | - | 1.16 | SSF at 30°C | [15] |

| Saccharomyces cerevisiae (engineered) | 83.2 | 91.0 | - | 1.26 | SSF at 35°C | [15] |

Table 2: this compound Production in Various Yeasts under Different Fermentation Conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the investigation of this compound metabolic pathways.

Protocol 1: Assay for Xylose Reductase (XR) Activity

This protocol is adapted from studies on Candida tropicalis.[5][16]

Objective: To determine the specific activity of xylose reductase in a cell-free extract.

Materials:

-

Cell-free extract containing XR

-

50 mM Potassium phosphate buffer (pH 7.0)

-

0.2 mM NADPH or NADH solution

-

50 mM D-xylose solution

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes (1 cm path length)

Procedure:

-

Prepare the XR assay mixture in a cuvette by combining:

-

Potassium phosphate buffer (pH 7.0)

-

Enzyme solution (cell-free extract)

-

NAD(P)H solution

-

-

Initiate the reaction by adding the D-xylose solution.

-

Immediately mix the contents of the cuvette and start monitoring the decrease in absorbance at 340 nm for 3-5 minutes. The rate of decrease should be linear.

-

A control reaction without the enzyme or without the substrate should be run to account for any non-enzymatic oxidation of NAD(P)H.

-

Calculate the enzyme activity based on the rate of NAD(P)H oxidation using the Beer-Lambert law. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.[17]

-

One unit (U) of XR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.

-

Determine the protein concentration of the cell-free extract using a standard method (e.g., Bradford assay) to calculate the specific activity (U/mg protein).

Protocol 2: Assay for this compound Dehydrogenase (XDH) Activity

This protocol is based on methods used for Candida tropicalis.[5]

Objective: To measure the specific activity of this compound dehydrogenase.

Materials:

-

Cell-free extract containing XDH

-

25 mM Carbonate buffer (pH 9.5)

-

0.2 mM NAD+ solution

-

20 mM this compound solution

-

Spectrophotometer (340 nm)

-

Cuvettes (1 cm path length)

Procedure:

-

Prepare the XDH assay mixture in a cuvette containing:

-

Carbonate buffer (pH 9.5)

-

Enzyme solution

-

NAD+ solution

-

-

Start the reaction by adding the this compound solution.

-

Mix and monitor the increase in absorbance at 340 nm for 3-5 minutes, ensuring a linear rate.

-

Run a control reaction without the substrate.

-

Calculate the enzyme activity based on the rate of NAD+ reduction.

-

One unit (U) of XDH activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of NAD+ per minute.

-

Determine the protein concentration to calculate the specific activity.

Protocol 3: Assay for Xylose Isomerase (XI) Activity

This protocol is a coupled-enzyme assay used for bacterial xylose isomerase.[7][8]

Objective: To determine the activity of xylose isomerase.

Materials:

-

Cell-free extract containing XI

-

100 mM Tris-HCl buffer (pH 7.5)

-

0.15 mM NADH solution

-

10 mM MgCl₂ solution

-

2 U Sorbitol dehydrogenase

-

25 to 500 mM D-xylose solution

-

Spectrophotometer (340 nm)

-

Cuvettes (1 cm path length)

Procedure:

-

Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, NADH, MgCl₂, and sorbitol dehydrogenase.

-

Add the cell-free extract containing xylose isomerase.

-

Initiate the reaction by adding the D-xylose solution.

-

The xylulose produced by XI is reduced to sorbitol by sorbitol dehydrogenase, with the concomitant oxidation of NADH to NAD+.

-

Monitor the decrease in absorbance at 340 nm.

-

Calculate the XI activity based on the rate of NADH oxidation.

Protocol 4: Quantification of this compound in Fermentation Broth by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound in culture supernatants.[1][18][19]

Objective: To determine the concentration of this compound in a fermentation sample.

Materials:

-

Fermentation supernatant, filtered (0.22 µm)

-

HPLC system equipped with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)[18][20]

-

Aminex HPX-87H or similar column suitable for sugar alcohol separation

-

Mobile phase (e.g., 5 mM H₂SO₄)

-

This compound standards of known concentrations

Procedure:

-

Prepare a standard curve by running this compound standards of different concentrations through the HPLC system.

-

Inject the filtered fermentation sample into the HPLC.

-

Elute the sample with the mobile phase at a constant flow rate and temperature.

-

Identify the this compound peak in the chromatogram based on the retention time of the this compound standard.

-

Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.

-

Calculate the this compound concentration in the original fermentation broth, accounting for any dilutions.

dot

Caption: General experimental workflow for studying this compound metabolism.

Conclusion

The initial metabolic pathways of this compound in microorganisms are well-defined, with a clear distinction between the direct isomerization in prokaryotes and the two-step redox pathway in eukaryotes. This fundamental difference has significant implications for the microbial production of this compound, with yeasts being the preferred organisms due to their natural ability to accumulate this sugar alcohol. The provided quantitative data and experimental protocols offer a solid foundation for researchers to further investigate and engineer these pathways for enhanced this compound yields and to explore their potential in drug development. Future research may focus on the intricate regulation of these pathways and the discovery of novel enzymes with improved catalytic efficiencies.

References

- 1. Microbial and Bioconversion Production of D-xylitol and Its Detection and Application [ijbs.com]

- 2. Current trends in the production of this compound and paving the way for metabolic engineering in microbes [ouci.dntb.gov.ua]

- 3. Cloning, expression, and characterization of xylose reductase with higher activity from Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. Production of this compound from d-Xylose by a this compound Dehydrogenase Gene-Disrupted Mutant of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. Directed Evolution of Xylose Isomerase for Improved Xylose Catabolism and Fermentation in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemical properties of xylose reductase prepared from adapted strain of Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound production from high xylose concentration: evaluation of the fermentation in bioreactor under different stirring rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Isolation and identification of this compound-producing yeasts from agricultural residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Production of this compound by Saccharomyces cerevisiae using waste xylose mother liquor and corncob residues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of this compound in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. uhplcs.com [uhplcs.com]

The Dawn of a Dental Revolution: An In-depth Technical Guide to the Early Anti-Caries Studies of Xylitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal early research that established xylitol as a significant agent in the prevention of dental caries. Focusing on the foundational studies, this document details the experimental protocols, presents quantitative outcomes in a structured format, and illustrates the proposed mechanisms of action and experimental workflows through detailed diagrams. The pioneering "Turku Sugar Studies" and the subsequent Ylivieska study are highlighted as cornerstones of this early research.

Executive Summary

The initial investigations into the dental effects of this compound, a five-carbon sugar alcohol, marked a paradigm shift in the understanding of caries prevention. Conducted primarily in Finland in the 1970s, these studies were the first to demonstrate that a sugar substitute could not only be non-cariogenic but also actively reduce the incidence of new caries.[1][2] The Turku Sugar Studies, in particular, provided dramatic evidence of this compound's anti-caries efficacy, showing a near-complete halt in caries development with its dietary substitution for sucrose (B13894).[3][4] These early findings laid the groundwork for decades of research into the mechanisms of this compound and its application in oral health products.

Core Mechanism of Action: The "Futile Cycle" in Streptococcus mutans

Early research postulated that this compound's primary anti-caries effect stems from its impact on Streptococcus mutans (S. mutans), a key bacterium implicated in the caries process.[5][6] Unlike sucrose, this compound is not readily metabolized by S. mutans to produce the acids that demineralize tooth enamel.[7] Instead, it is taken up by the bacterium through a fructose (B13574) phosphotransferase system, leading to the intracellular accumulation of this compound-5-phosphate.[6][8] This metabolite cannot be further processed in the glycolytic pathway and is believed to inhibit key enzymes, leading to a "futile energy-consuming cycle" where the bacterium expends energy to take in and then expel the this compound-phosphate.[6][9] This process inhibits bacterial growth and reduces acid production.[9]

Foundational Human Clinical Trials

The most critical early evidence for this compound's anti-caries effects comes from a series of human clinical trials conducted in Finland. These studies were pivotal in establishing the clinical relevance of the biochemical observations.

The Turku Sugar Studies (1972-1975)

The Turku Sugar Studies were a series of landmark investigations that provided the first compelling evidence for the anti-cariogenic properties of this compound in humans.[1][10]

The most influential of these was a two-year clinical trial involving the near-total substitution of dietary sucrose with either fructose or this compound.[3]

-

Study Design: A prospective, controlled clinical trial.[3]

-

Participants: 125 subjects with a mean age of 27.5 years were initially enrolled and divided into three groups.[4]

-

Intervention Groups:

-

Duration: Two years.[3]

-

Outcome Measures: Caries incidence was assessed clinically and radiographically, measured by the increment of decayed, missing, and filled tooth surfaces (DMFS index).[3]

The results of the Turku Sugar Studies were striking, demonstrating a significant reduction in caries increment in the this compound group compared to both the fructose and sucrose groups.

| Group | Mean DMFS Increment (After 2 Years) | Caries Reduction vs. Sucrose Group |

| Sucrose | 7.2 | - |

| Fructose | 3.8 | ~47% |

| This compound | 0.0 | ~100% |

| Data sourced from the final report of the Turku Sugar Studies.[3] |

The Ylivieska Study (1982-1985)

Following the Turku studies, research shifted to more practical applications of this compound, such as its inclusion in chewing gum. The Ylivieska study in Finland was a key investigation in this area.

This study aimed to determine the effect of this compound chewing gum on caries development in a real-world setting.

-

Study Design: A controlled clinical trial.

-

Participants: School-aged children.

-

Intervention: Regular use of this compound-containing chewing gum.

-

Outcome Measures: Caries incidence and levels of mutans streptococci in proximal plaque.[11]

A follow-up to the Ylivieska study in 1988 demonstrated the long-term benefits of habitual this compound consumption.

| Group | Proximal Caries Scores (1988) | Mutans Streptococci Levels in Plaque (1988) |

| Habitual this compound Consumers | Significantly Lower | Significantly Lower |

| Control Group | Higher | Higher |

| Data sourced from the 1988 follow-up of the Ylivieska this compound study.[11] |

Effects on Plaque and Streptococcus mutans Levels

Early studies also quantified the effect of this compound on key biological markers of caries risk: dental plaque and S. mutans concentrations.

Dose-Response Relationship

Later research built upon the early findings to investigate the optimal dosage of this compound for a clinical effect. A study by Milgrom et al. examined the dose-response of S. mutans to this compound chewing gum.

-

Study Design: A randomized controlled trial.

-

Participants: 132 adults.[12]

-

Intervention Groups:

-

Control (Sorbitol/Maltitol gum)

-

3.44 g/day this compound

-

6.88 g/day this compound

-

10.32 g/day this compound

-

-

Duration: 6 months.

-

Outcome Measures: Levels of S. mutans in plaque and unstimulated saliva.[12]

The study revealed a dose-dependent effect of this compound on S. mutans levels, with a plateau observed at higher doses.

| This compound Dose | Change in Plaque S. mutans vs. Baseline (at 6 months) | Change in Saliva S. mutans vs. Baseline (at 6 months) |

| 3.44 g/day | No significant difference from control | No significant difference from control |

| 6.88 g/day | 10-fold lower | 8 to 9-fold lower |

| 10.32 g/day | 10-fold lower | 8 to 9-fold lower |

| Data sourced from Milgrom et al. (2006).[12] |

Conclusion

The early studies on the anti-caries effects of this compound were methodologically robust for their time and provided a strong foundation for the use of this sugar substitute in oral health. The dramatic findings of the Turku Sugar Studies, demonstrating a near-total prevention of new caries, and the subsequent confirmation of this compound's efficacy in more practical applications like chewing gum, have had a lasting impact on preventive dentistry. These pioneering investigations established the core mechanisms of action, particularly the inhibitory effect on Streptococcus mutans, and provided the quantitative data necessary to support the inclusion of this compound in caries prevention strategies worldwide. Further research has continued to build upon this legacy, refining dosage recommendations and exploring broader applications.

References

- 1. This compound in preventing dental caries: A systematic review and meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of this compound chewing gums and candies on caries occurrence in children: a systematic review with special reference to caries level at study baseline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Turku sugar studies. V. Final report on the effect of sucrose, fructose and this compound diets on the caries incidence in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound: a review of its action on mutans streptococci and dental plaque--its clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [this compound, mechanisms of action and uses] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. naturallysweet.com.au [naturallysweet.com.au]

- 8. Effect of this compound on cariogenic and beneficial oral streptococci: a randomized, double-blind crossover trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Researchers of the University of Turku Proved the Health Benefits of this compound 40 Years Ago | University of Turku [utu.fi]

- 11. Dental caries and mutans streptococci in the proximal areas of molars affected by the habitual use of this compound chewing gum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mutans Streptococci Dose Response to this compound Chewing Gum - PMC [pmc.ncbi.nlm.nih.gov]

Xylitol's Antimicrobial Action Against Streptococcus mutans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the antimicrobial activity of xylitol against Streptococcus mutans, the primary etiological agent of dental caries. The content herein is curated for an audience with a strong scientific background, offering detailed experimental insights and quantitative data to support further research and development in oral healthcare.

Core Mechanism: The Futile Energy-Consuming Cycle

The primary mechanism of this compound's bacteriostatic effect on Streptococcus mutans is the induction of a futile metabolic cycle. Unlike fermentable sugars, S. mutans cannot utilize this compound for energy production.[1][2][3] However, the bacterium actively transports this compound into the cell.

This compound is taken up by S. mutans through the fructose (B13574) phosphotransferase system (PTS).[4][5][6] This transport process involves the phosphorylation of this compound to this compound-5-phosphate.[1][5] This phosphorylated intermediate cannot be further metabolized by the glycolytic pathway and consequently accumulates within the cell, leading to intracellular vacuolization and toxic effects.[7][8]

To counteract this accumulation, S. mutans expends energy to dephosphorylate this compound-5-phosphate and expel the resulting this compound from the cell.[1][3][9] This process of uptake, phosphorylation, dephosphorylation, and expulsion creates an energy-draining "futile cycle" that depletes the cell's energy reserves, ultimately inhibiting growth.[1][3][7]

Caption: The futile metabolic cycle induced by this compound in Streptococcus mutans.

Inhibition of Glycolysis and Acid Production

A critical virulence factor of S. mutans is its ability to rapidly metabolize dietary sugars into organic acids, primarily lactic acid, which leads to the demineralization of tooth enamel. This compound interferes with this process. The intracellular accumulation of this compound-5-phosphate has been shown to inhibit key glycolytic enzymes.[10] This inhibition leads to a significant reduction in acid production by S. mutans, particularly in the presence of other dietary sugars like glucose, galactose, maltose, lactose, and sucrose (B13894).[11] However, the inhibitory effect on acid production from fructose is less pronounced.[11]

Studies have demonstrated that this compound can inhibit acid production by 12-83% in the presence of various sugars.[11] While this compound alone does not cause a significant drop in pH, its presence can mitigate the acidogenic potential of other carbohydrates.[12]

Impact on Biofilm Formation

Streptococcus mutans exists within complex biofilm communities known as dental plaque. The ability to form and maintain these biofilms is crucial for its pathogenicity. This compound has been shown to interfere with biofilm formation.

Several studies have reported a significant reduction in S. mutans biofilm biomass in the presence of this compound.[7] This effect is observed at various concentrations, with some studies showing efficacy even at low concentrations like 0.01%.[7] The proposed mechanisms for this anti-biofilm activity include a reduction in the production of extracellular polysaccharides (EPS), which are essential for the structural integrity of the biofilm matrix, and a decrease in the adhesion of S. mutans to tooth surfaces.[3] It is important to note that the presence of sucrose can diminish the inhibitory effect of this compound on biofilm formation.[13]

Effects on Gene Expression

The exposure of S. mutans to this compound can induce changes in the expression of genes associated with virulence. Research has shown that this compound can upregulate the expression of gtfB and gtfC, genes encoding for glucosyltransferases that are involved in the synthesis of extracellular glucans, which are key components of the biofilm matrix.[14] Additionally, the expression of gbpC, a gene encoding a glucan-binding protein, has been found to be elevated in cells repeatedly cultured with this compound.[15] These changes in gene expression may represent a stress response by the bacterium to the presence of a non-metabolizable substrate.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound on Streptococcus mutans.

Table 1: Inhibition of S. mutans Growth by this compound

| This compound Concentration | Strain(s) | Growth Inhibition (%) | Reference |

| 1% (w/v) | S. mutans (5 strains) | 61-76 | [16] |

| 0.1% (w/v) | S. mutans (5 strains) | 22-59 | [16] |

| 10% (w/v) | S. mutans UA159 | 42 (after 12h) | [17] |

| 30% (w/v) | S. mutans (4 strains) | Significant inhibition | [18][19] |

| 0.25% (w/v) | S. mutans (clinical isolates) | Minimum Inhibitory Concentration | [20] |

Table 2: Inhibition of Acid Production by this compound

| Sugar Present | This compound Concentration | Inhibition of Acid Production (%) | Reference |

| Glucose, Galactose, Maltose, Lactose, Sucrose | Not specified | 12-83 | [11] |

| Sorbitol | Not specified | Significant inhibition | [21] |

Table 3: Effect of this compound on S. mutans Biofilm Formation

| This compound Concentration | Duration | Effect on Biofilm | Reference |

| 0.01% (w/v) | 8, 24, 48, 72 hours | Significantly lower biomass | [7] |

| 1-10% (w/v) | Not specified | Weakened biofilm formation | [13] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning this compound's effects on S. mutans.

Protocol 1: Bacterial Growth Inhibition Assay

This protocol is a generalized procedure based on methodologies described in the literature.[16][17]

-

Bacterial Culture Preparation: Streptococcus mutans strains are grown overnight in a suitable broth medium, such as Brain Heart Infusion (BHI) broth, at 37°C in a microaerophilic environment (e.g., 5% CO2).

-

Inoculum Preparation: The overnight culture is diluted in fresh BHI broth to a standardized optical density (OD) at a specific wavelength (e.g., OD600 of 0.1).

-

Experimental Setup: A 96-well microtiter plate is used. Each well contains a specific concentration of this compound in BHI broth. A control group with no this compound is included.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The plate is incubated at 37°C under microaerophilic conditions.

-

Growth Measurement: Bacterial growth is monitored over time by measuring the absorbance at a specific wavelength (e.g., 660 nm) using a microplate reader.

-

Data Analysis: The growth curves for each this compound concentration are compared to the control to determine the percentage of growth inhibition.

Caption: Workflow for a typical bacterial growth inhibition assay.

Protocol 2: Biofilm Formation Assay (Crystal Violet Staining)

This protocol is a common method for quantifying biofilm biomass.[13][22]

-

Bacterial Culture and Inoculum Preparation: As described in Protocol 1.

-

Biofilm Growth: A standardized bacterial suspension in a suitable growth medium (e.g., BHI with 1% sucrose) containing various concentrations of this compound is added to the wells of a 96-well polystyrene microtiter plate.

-

Incubation: The plate is incubated at 37°C under microaerophilic conditions for a specified period (e.g., 24, 48, or 72 hours) to allow for biofilm formation.

-

Washing: The planktonic (non-adherent) bacteria are removed by gently washing the wells with a sterile buffer solution, such as phosphate-buffered saline (PBS).

-

Fixation: The remaining biofilm is fixed, for example, with methanol (B129727) for 15 minutes.

-

Staining: The biofilm is stained with a 0.1% crystal violet solution for 20 minutes.

-

Washing: Excess stain is removed by washing with deionized water.

-

Solubilization: The stain bound to the biofilm is solubilized with a suitable solvent, such as 33% acetic acid or ethanol.

-

Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the biofilm biomass.

Caption: Workflow for a crystal violet biofilm formation assay.

Protocol 3: Acid Production Assay

This protocol outlines a method to measure the effect of this compound on acid production by S. mutans.[12][17]

-

Bacterial Cell Preparation: S. mutans is grown to the late logarithmic phase in a suitable broth. The cells are harvested by centrifugation, washed, and resuspended in a salt solution (e.g., 50 mM KCl, 1 mM MgCl2).

-

Cell Suspension Standardization: The cell suspension is adjusted to a specific density.

-

pH Adjustment: The pH of the cell suspension is adjusted to a neutral value (e.g., pH 7.0) with a base such as KOH.

-

This compound Addition: this compound is added to the cell suspension at the desired final concentration. A control with no this compound is included.

-

Incubation: The suspension is incubated at 37°C.

-

Sugar Addition: After a pre-incubation period with this compound, a fermentable sugar (e.g., 1% glucose) is added to initiate acid production.

-

pH Monitoring: The pH of the suspension is monitored over time using a pH meter.

-

Data Analysis: The rate and extent of the pH drop are compared between the this compound-treated groups and the control.

Conclusion

This compound's mechanism of action against Streptococcus mutans is multifaceted, with the induction of a futile energy-wasting cycle being the central pillar of its antimicrobial effect. This is complemented by the inhibition of glycolysis and acid production, as well as the disruption of biofilm formation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in combating dental caries. Future research could focus on the synergistic effects of this compound with other antimicrobial agents and the long-term evolutionary responses of S. mutans to this compound exposure.

References

- 1. karger.com [karger.com]

- 2. This compound: a review of its action on mutans streptococci and dental plaque--its clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Streptococcus mutans: Fructose Transport, this compound Resistance, and Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of this compound on cariogenic and beneficial oral streptococci: a randomized, double-blind crossover trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Streptococcus mutans: fructose transport, this compound resistance, and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oatext.com [oatext.com]

- 8. researchgate.net [researchgate.net]